5-(Chloromethyl)-1-isopropyl-1H-imidazole
Overview
Description
“5-(Chloromethyl)-1-isopropyl-1H-imidazole” is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives are often used in pharmaceuticals and as catalysts in chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of an imidazole ring with a chloromethyl group attached at the 5-position and an isopropyl group at the 1-position .Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . The specific reactions that “this compound” can undergo would depend on the reaction conditions and other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the chloromethyl and isopropyl groups could influence its solubility, boiling point, and other properties .Scientific Research Applications
Medicinal Chemistry Applications
Imidazole rings are pivotal in medicinal chemistry due to their presence in natural products and synthetic molecules. The electron-rich nature of imidazole derivatives facilitates their interaction with various enzymes and receptors through weak interactions, showcasing broad bioactivities. These compounds are involved in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive applications, among others. Their versatility underlines the potential of 5-(Chloromethyl)-1-isopropyl-1H-imidazole in drug development and diagnostic agents (Zhang et al., 2014).
Material Science and Catalysis
Imidazole and its derivatives have shown promise in material science, particularly in the development of ferroelectric and antiferroelectric materials. For example, derivatives of imidazole have been used to create high polarization materials at room temperature, offering potential applications in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012). This highlights the potential of this compound in the synthesis of new materials with unique electrical properties.
Green Chemistry
In the context of green chemistry, imidazolium salts, including imidazole derivatives, have been researched for their roles in biomass conversion and CO2 fixation. These salts are instrumental in dissolving and converting biomass into valuable chemicals under mild conditions and capturing CO2 for utilization in sustainable processes. This application suggests that this compound could play a role in environmental sustainability efforts, especially in carbon capture and biomass transformation (Zhang & Chan, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(chloromethyl)-1-propan-2-ylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSPWKWFJQNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629114 | |
Record name | 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776290-49-4 | |
Record name | 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.